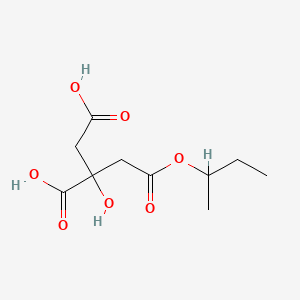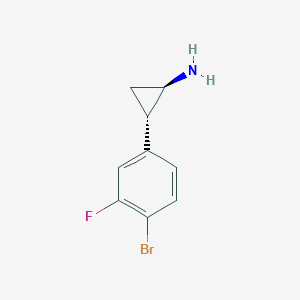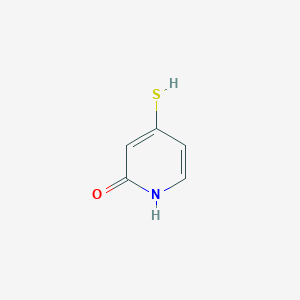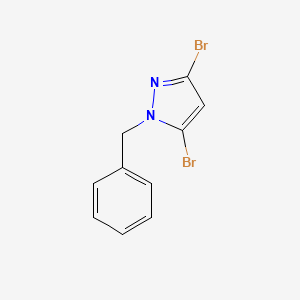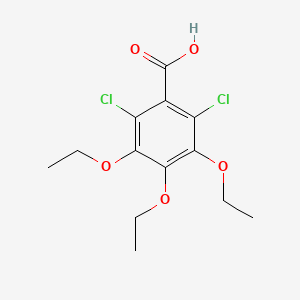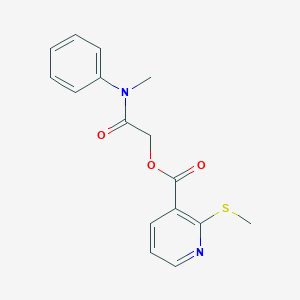
2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinic acid ester group, a methylthio group, and a methyl(phenyl)amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with 2-(Methyl(phenyl)amino)-2-oxoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The methylthio group is introduced through a nucleophilic substitution reaction using methylthiolate as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(Methylthio)aniline
- 2-Aminothiophenol
- 4-(Methylthio)aniline
Uniqueness
2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the combination of its nicotinic acid ester group, methylthio group, and methyl(phenyl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H16N2O3S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
[2-(N-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N2O3S/c1-18(12-7-4-3-5-8-12)14(19)11-21-16(20)13-9-6-10-17-15(13)22-2/h3-10H,11H2,1-2H3 |
InChIキー |
CBYVTBBFIHECFM-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=C(N=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




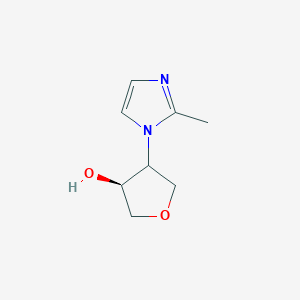
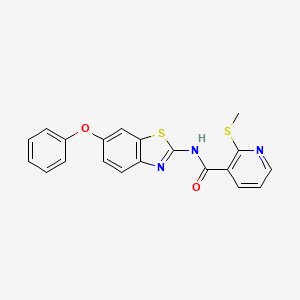
![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)


